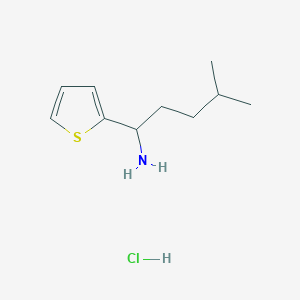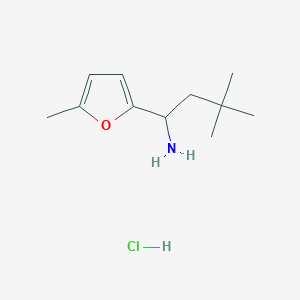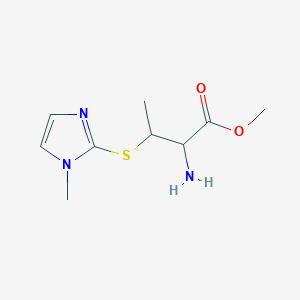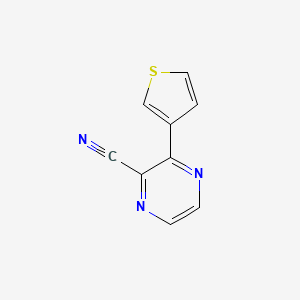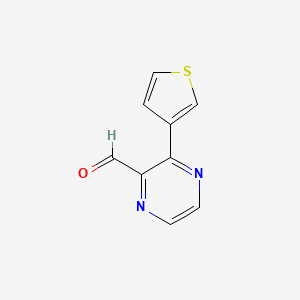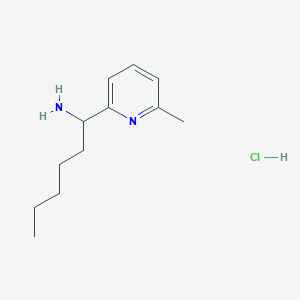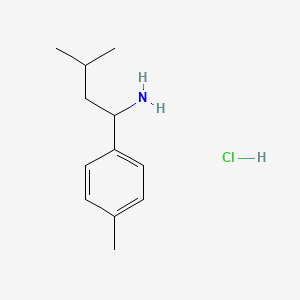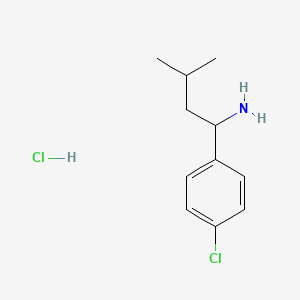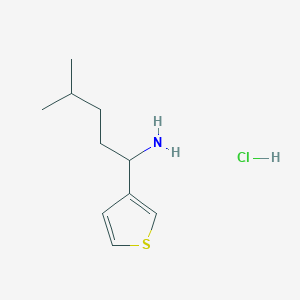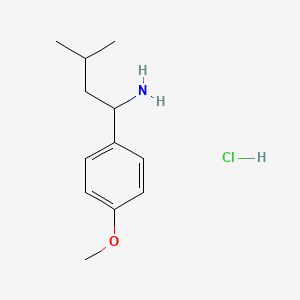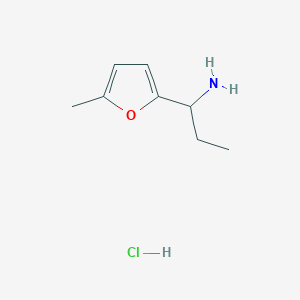![molecular formula C11H13NO2 B1433029 4-[(4-Methoxyphenyl)methyl]azetidin-2-one CAS No. 1379812-30-2](/img/structure/B1433029.png)
4-[(4-Methoxyphenyl)methyl]azetidin-2-one
Vue d'ensemble
Description
“4-[(4-Methoxyphenyl)methyl]azetidin-2-one” is an organic compound with the CAS Number: 1379812-30-2 . It has a molecular weight of 191.23 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-methoxybenzyl)-2-azetidinone . The InChI code is 1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Applications De Recherche Scientifique
Antibacterial Applications
Azetidin-2-one derivatives have been widely recognized for their antibacterial properties. They form the core structure of life-saving antibiotics such as penicillin and cephalosporin . The presence of the azetidin-2-one ring in “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” suggests potential use in developing new antibacterial agents that could be effective against resistant strains of bacteria.
Anti-inflammatory Properties
Some azetidin-2-one derivatives have shown significant anti-inflammatory activities. They act as inhibitors of the secretory phospholipase A2 (PLA2) enzyme, which plays a role in the inflammatory process . This implies that “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” could be explored for its potential anti-inflammatory effects.
Anticancer Potential
The structural similarity to compounds that have exhibited anticancer activities suggests that “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” may also possess such properties. For instance, certain azetidin-2-one derivatives have shown promise against cancer cell lines like MCF-7 , indicating potential research applications in oncology.
Antimicrobial Efficacy
Azetidin-2-one derivatives have been identified as having antimicrobial properties, which include immunostimulating effects . This suggests that “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” could be valuable in the development of new antimicrobial agents.
CNS Activity
The central nervous system (CNS) activity is another area where azetidin-2-one derivatives have been found to be active. This includes potential applications in neuropharmacology, where these compounds could be used to develop drugs for various neurological disorders .
Antioxidant Activity
Azetidin-2-one derivatives have also been associated with antioxidant activity . This indicates that “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” might be researched for its potential role in combating oxidative stress-related diseases.
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)methyl]azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPDLMKBUJZWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)methyl]azetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



